4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-9-18-14-13(24-9)8-7-12-15(14)25-17(19-12)20-16(21)10-3-5-11(6-4-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDLMEVVCNSIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its structural features, which include thiazole and benzothiazole moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O2S2. The presence of a methylsulfonyl group enhances its solubility and reactivity, making it an interesting candidate for further research in various biological applications.
Biological Activity Overview
Research indicates that compounds containing thiazole and benzothiazole rings exhibit a range of pharmacological effects. The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Similar compounds have shown promising anticancer properties. For instance, benzothiazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3 .
- Antimicrobial Properties : Thiazole derivatives often demonstrate antimicrobial activity against various pathogens. The structural features of this compound suggest potential efficacy against bacterial and fungal strains.
The mechanism through which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes and receptors. Studies on related compounds highlight the importance of structure-activity relationships (SAR), which indicate that modifications in the thiazole or benzamide moieties can significantly alter binding affinity and selectivity .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is essential. The following table summarizes notable compounds along with their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole | Benzene fused with thiazole | Antimicrobial, Antitumor |
| 2-Aminobenzothiazole | Amino group substitution on benzothiazole | Antimicrobial |
| Thiazole Derivatives | Variants with different substituents on thiazole | Antifungal activity |
| 4-Ethoxy-N-(7-methyl-thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | Ethoxy substitution instead of methylsulfonyl | Potentially similar pharmacological profile |
Comparison with Similar Compounds
Structural Analogs in Kinase Inhibition
Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Benzobisthiazole-Based Kinase Inhibitors
*Inferred based on structural similarity to 3A5 and 5E4 .
Key Findings and Mechanistic Insights
Positional Isomerism: The 7-methyl substitution in the benzothiazole core (vs. 2-methyl in 3A5) may alter steric interactions with kinase ATP-binding pockets, affecting selectivity .
Linkage and Bioactivity :
- Compounds with amide linkages (e.g., target compound, 3A5) show higher kinase inhibition than those with furanamide (5E4) or sulfonamide (GW8510) groups, suggesting the amide bond optimizes binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
